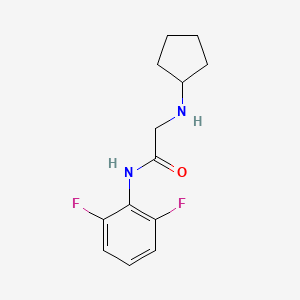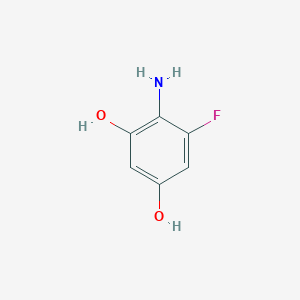![molecular formula C44H43P B14906687 Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex phosphine ligand known for its unique structure and significant role in catalysis. This compound is characterized by its bulky and rigid framework, which provides steric hindrance and electronic properties beneficial for various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The process often requires the use of strong bases and inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and transition metal catalysts for substitution reactions. Typical conditions involve inert atmospheres and controlled temperatures to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Its role in catalysis can be leveraged in the synthesis of complex drug molecules, potentially improving the production of therapeutic agents.
Industry: The compound’s catalytic properties are valuable in industrial processes, including the production of fine chemicals and polymers.
Wirkmechanismus
The mechanism by which Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its interaction with transition metals. The bulky and rigid structure of the ligand provides steric hindrance, which can influence the coordination environment of the metal center. This, in turn, affects the reactivity and selectivity of the catalytic process. The electronic properties of the ligand also play a crucial role in stabilizing the metal center and facilitating various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in palladium-catalyzed cross-coupling reactions.
2-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene: Another phosphine ligand with applications in catalysis.
Uniqueness
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its specific structural features, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Eigenschaften
Molekularformel |
C44H43P |
|---|---|
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2,6-dinaphthalen-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C44H43P/c1-3-18-38(19-4-1)45(39-20-5-2-6-21-39)43-25-12-11-22-42(43)44-40(36-28-26-32-14-7-9-16-34(32)30-36)23-13-24-41(44)37-29-27-33-15-8-10-17-35(33)31-37/h7-17,22-31,38-39H,1-6,18-21H2 |
InChI-Schlüssel |
ZAUKRCJINZXKFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
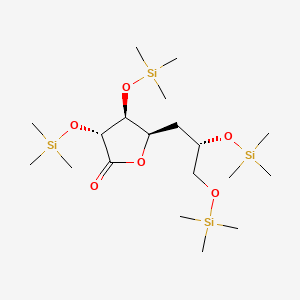
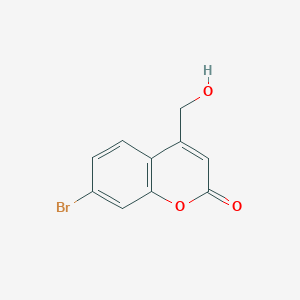
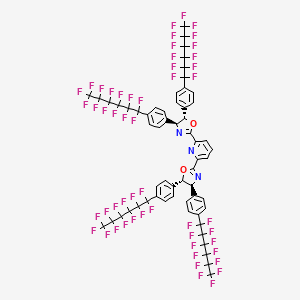
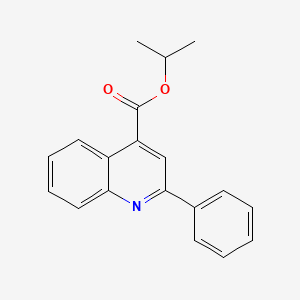
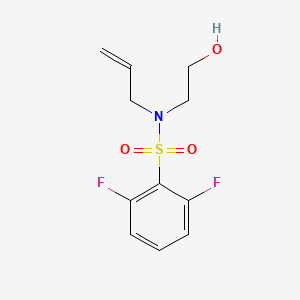
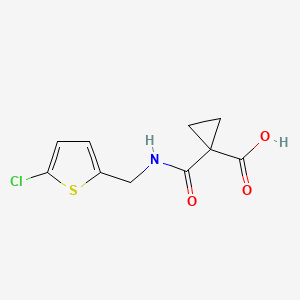
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)

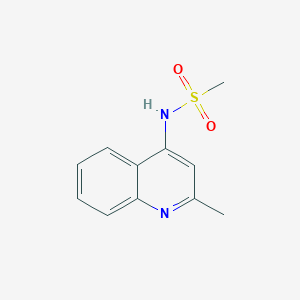
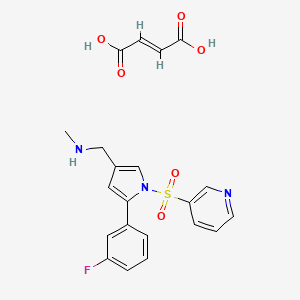
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
